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1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole

Cat. No.: B1601838
CAS No.: 135325-06-3
M. Wt: 110.16 g/mol
InChI Key: KGLCNBOXQUHILF-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole (CAS 135325-06-3) is a saturated bicyclic organic compound featuring a fused pyrrolidine system. This structure serves as a privileged, rigid scaffold in medicinal chemistry and drug discovery, particularly for constructing molecules with three-dimensional complexity. The compound's value lies in its two bridgehead nitrogen atoms, which can be functionalized to explore diverse chemical space and modulate physicochemical properties. Hydrogenated pyrrolopyrrole cores are of significant research interest due to their presence in compounds with a variety of useful properties and biological activities . They are recognized as key structural motifs in inhibitors of protein methyltransferases and glycosyltransferases, as well as in agonists and antagonists for various receptors such as serotonin 5-HT-receptors and integrin VLA-4 . The scaffold can be synthesized through methods such as a Hantzsch-type domino process, which involves a chemo- and stereoselective reaction between reagents like N-arylbromomaleimides and aminocrotonic acid esters . This product is offered with a purity of 95% or greater and is supplied as a solid. It should be stored sealed in a dry environment at 2-8°C . This chemical is intended for research and further manufacturing applications only and is strictly not for direct human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2 B1601838 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole CAS No. 135325-06-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-5-2-8-4-6(5)3-7-1/h7-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLCNBOXQUHILF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50569879
Record name 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135325-06-3
Record name 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of the Pyrrolo 3,4 C Pyrrole Ring System in Heterocyclic Chemistry

The pyrrolo[3,4-c]pyrrole (B14788784) core is a significant motif in heterocyclic chemistry, a field that studies cyclic compounds containing atoms of at least two different elements in their rings. acs.org The parent pyrrole (B145914) ring is a fundamental aromatic heterocycle found in numerous natural products essential to life, including heme, chlorophyll, and vitamin B12. wikipedia.orgnih.gov The fusion of two such rings to form the pyrrolo[3,4-c]pyrrole system creates a bicyclic structure with a distinct set of properties.

The fully saturated version, 1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole, also known as octahydropyrrolo[3,4-c]pyrrole (B1259266), is particularly valued in medicinal chemistry. Its three-dimensional sp3-rich structure is a desirable feature in modern drug discovery, as it can lead to improved binding selectivity and better physicochemical properties compared to flat, aromatic systems. rsc.org This scaffold has been successfully employed as a bioisosteric replacement for other cyclic structures, like piperazine (B1678402), in drug design, often leading to improved pharmacological profiles.

The significance of this ring system is underscored by its incorporation into a variety of biologically active molecules. Derivatives have been investigated as antagonists for chemokine receptor 5 (CCR5), a key target in HIV therapy, and as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 1 (mGlu1), which is implicated in various central nervous system disorders. researchgate.net The versatility of the pyrrolo[3,4-c]pyrrole skeleton allows for diverse substitutions, enabling chemists to fine-tune the biological activity and pharmacokinetic properties of the resulting compounds. researchgate.net

Historical Perspectives on the Synthesis and Derivatization of Polyhydrogenated Pyrrolo 3,4 C Pyrroles

The synthesis of the pyrrolo[3,4-c]pyrrole (B14788784) core and its hydrogenated derivatives has evolved significantly, driven by the need for efficient and stereocontrolled methods.

Early approaches often involved multi-step sequences. A key strategy for constructing the saturated hexahydropyrrolo[3,4-c]pyrrole framework is through [3+2] cycloaddition reactions. rsc.orgrsc.org This method typically involves the reaction of an azomethine ylide, generated in situ from an amino acid and an aldehyde, with a dipolarophile such as maleimide (B117702). rsc.orgrsc.org This approach builds the bicyclic core in a convergent manner. For instance, the condensation of an α-amino acid methyl ester with 2-nitrobenzaldehyde (B1664092) generates an ester-stabilized azomethine ylide, which then reacts with maleimide to form the hexahydropyrrolo[3,4-c]pyrrole structure. rsc.orgrsc.org

Another major pathway to access this scaffold is through the catalytic hydrogenation of unsaturated pyrrolo[3,4-c]pyrrole precursors. acs.org The reduction of the aromatic pyrrole (B145914) rings to the corresponding saturated pyrrolidine (B122466) rings can be achieved using various catalytic systems, although this can sometimes be challenging. acs.orgacs.org The synthesis of the specific compound, 1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole dihydrobromide, has been reported in the context of preparing quinolone antibacterial agents, highlighting its role as a key intermediate in pharmaceutical synthesis. researchgate.net

Derivatization of the core structure is typically achieved by N-alkylation or N-acylation at the secondary amine positions, allowing for the introduction of a wide array of functional groups to explore structure-activity relationships (SAR).

Overview of Academic Research Trajectories for 1,2,3,4,5,6 Hexahydropyrrolo 3,4 C Pyrrole

Construction Strategies for the Pyrrolo[3,4-c]pyrrole (B14788784) Scaffold

The synthesis of the pyrrolo[3,4-c]pyrrole core can be achieved through several strategic approaches, including building the rings sequentially from acyclic precursors or by modifying existing pyrrole (B145914) derivatives. These methods provide access to a wide range of substituted analogues, allowing for the fine-tuning of molecular properties.

One of the most fundamental approaches to the pyrrolo[3,4-c]pyrrole scaffold involves the stepwise construction of the bicyclic system from simple, non-cyclic starting materials. This strategy offers high flexibility in introducing substituents at various positions of the core structure.

The initial step in many multistep syntheses involves the formation of key acyclic or monocyclic intermediates, primarily amides and imines (or their derivatives like azomethine ylides). These intermediates contain the necessary functionalities poised for subsequent cyclization.

Following the generation of acyclic or monocyclic intermediates, an intramolecular cyclization event forms the second ring to complete the bicyclic scaffold. These cyclizations can be promoted by various catalytic systems. For instance, the azomethine ylide generated from an aldehyde and amino ester can undergo a sequential [3 + 2] cycloaddition reaction with a dipolarophile like a maleimide (B117702) to form the hexahydropyrrolo[3,4-c]pyrrole system. rsc.org

In related syntheses, the attachment of the pyrrolo[3,4-c]pyrrole moiety to other molecular fragments has been accomplished via nucleophilic aromatic substitution under basic conditions. researchgate.net Furthermore, the synthesis of analogous pyrrolo[3,4-c]quinoline-1,3-diones has been effectively achieved using pyrazole (B372694) as a promoter for the cyclization cascade. nih.gov These examples highlight how promoters and catalytic conditions, including bases, are essential for facilitating the key bond-forming cyclization steps. researchgate.netnih.gov

An alternative strategy involves the initial synthesis of an unsaturated pyrrolo[3,4-c]pyrrole derivative, which is subsequently reduced to the desired saturated hexahydropyrrolo[3,4-c]pyrrole core. This approach leverages the well-established chemistry of pyrroles and their precursors, such as 1,4-diketopyrrolo[3,4-c]pyrroles (DPPs). researchgate.net

Catalytic hydrogenation is a powerful and widely used method for the saturation of heterocyclic rings. researchgate.net The pyrrole rings within an unsaturated pyrrolo[3,4-c]pyrrole-1,4-dione can be effectively reduced to the corresponding hexahydro- derivative using this technique. Research into the hydrogenation of various pyrrole derivatives has identified several effective metal catalysts. researchgate.net High conversion rates and selectivity are often achieved with rhodium and ruthenium catalysts, typically on a carbon support (Rh/C, Ru/C). researchgate.net Palladium on carbon (Pd/C) is also a highly active and common catalyst for this transformation. researchgate.net These reductions are generally carried out in non-acidic media under mild conditions, making catalytic hydrogenation a reliable method for accessing the this compound scaffold from its unsaturated precursors. researchgate.net

CatalystSupportTypical ConditionsEffectiveness
Rhodium (Rh)CarbonNon-acidic medium, room temperature, 6 barHigh conversion and selectivity for pyrrole ring saturation. researchgate.net
Ruthenium (Ru)CarbonNon-acidic mediumHigh activity and selectivity in pyrrole hydrogenation. researchgate.net
Palladium (Pd)CarbonNon-acidic medium, 80°C, 6 barEffective catalyst; activity and selectivity can be enhanced by solvent choice. researchgate.net

Domino reactions, or cascade reactions, offer a highly efficient approach to complex molecules by combining multiple bond-forming events in a single synthetic operation. While targeting the this compound scaffold, valuable insights can be gained from the synthesis of its structural isomer, hexahydropyrrolo[3,4-b]pyrrole.

A notable domino strategy for the synthesis of polyfunctional hexahydropyrrolo[3,4-b]pyrroles involves a Hantzsch-type process. nih.govnih.gov This reaction proceeds via the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. nih.gov The process is highly chemo- and stereoselective, involving an initial intermolecular nucleophilic addition or substitution, followed by a subsequent intramolecular nucleophilic addition to form the bicyclic system. nih.govnih.gov This method allows for the construction of the complex pyrrolo[3,4-b]pyrrole core in a highly convergent manner from relatively simple starting materials. nih.gov

Selected Examples of Domino Synthesis of Hexahydropyrrolo[3,4-b]pyrroles nih.gov
Bromomaleimide DerivativeAminocrotonate DerivativeProductYield
N-Phenyl-3-bromomaleimideEthyl 3-(benzylamino)crotonate(3aS,6aR)-Ethyl 1-benzyl-2-methyl-4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole-3-carboxylate81%
N-(4-Methoxyphenyl)-3-bromomaleimideEthyl 3-(benzylamino)crotonate(3aS,6aR)-Ethyl 1-benzyl-5-(4-methoxyphenyl)-2-methyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole-3-carboxylate85%
N-(4-Chlorophenyl)-3-bromomaleimideEthyl 3-(benzylamino)crotonate(3aS,6aR)-Ethyl 1-benzyl-5-(4-chlorophenyl)-2-methyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole-3-carboxylate80%
N-Phenyl-3-bromomaleimideEthyl 3-(allylamino)crotonate(3aS,6aR)-Ethyl 1-allyl-2-methyl-4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole-3-carboxylate76%

An in-depth exploration of advanced synthetic methodologies for the bicyclic compound this compound and its related analogues reveals a landscape of sophisticated chemical strategies. These methods, primarily centered around cyclization and cycloaddition reactions, offer powerful tools for constructing this complex heterocyclic scaffold, which is a key structural motif in various functional materials and biologically active molecules.

3 Advanced Synthetic Methodologies for this compound and its Structural Analogues

Recent advancements in organic synthesis have led to the development of novel and efficient routes to the hexahydropyrrolo[3,4-c]pyrrole core and its isomers. Among these, Hantzsch-type processes and 1,3-dipolar cycloadditions stand out for their elegance and utility.

1 Hantzsch-Type Processes Involving Bromomaleimides and Aminocrotonates

A novel synthetic pathway to polyfunctionalized hexahydropyrrolo[3,4-b]pyrroles, a structural analogue of the [3,4-c] system, has been developed utilizing a modified Hantzsch-type synthesis. nih.gov This approach is a domino reaction that involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. nih.gov The reaction proceeds with high chemo- and stereoselectivity, providing a direct route to the bicyclic pyrrolopyrrole core. nih.gov

The process can be carried out either as a two-component reaction or as a one-pot, multi-component synthesis. The reaction has been demonstrated with various substituted N-arylbromomaleimides and aminocrotonates, yielding the corresponding polyhydrogenated pyrrolo[3,4-b]pyrroles in good yields. nih.gov

Table 1: Synthesis of Hexahydropyrrolo[3,4-b]pyrroles via Hantzsch-Type Reaction

Entry N-Aryl Group in Bromomaleimide R Group in Aminocrotonate Product Yield (%) (Two-Component / One-Pot)
1 Benzyl Ethyl 8a 78 / 75
2 Benzyl tert-Butyl 8b 80 / 76
3 Phenethyl Ethyl 8c 75 / 71
4 Phenethyl tert-Butyl 8d 76 / 72
5 4-Methoxybenzyl Ethyl 8e 74 / 70
6 4-Methoxybenzyl tert-Butyl 8f 75 / 71

Data sourced from a study on the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. nih.gov

2 Mechanistic Insights into Nucleophilic C-Addition and Intramolecular Nucleophilic Addition

The mechanism of this Hantzsch-type domino reaction is a key feature, distinguishing it from classical pyrrole syntheses. nih.govwikipedia.org It commences with an intermolecular nucleophilic C-addition or substitution, where the enamine carbon of the aminocrotonate attacks the electron-deficient C=C bond of the bromomaleimide. nih.gov This is followed by a subsequent intramolecular nucleophilic N-addition, where the nitrogen atom of the enamine attacks one of the carbonyl groups of the imide. nih.gov This sequence proceeds without recyclization of the original imide ring, leading directly to the fused hexahydropyrrolopyrrole system. nih.gov This chemo- and stereoselective process efficiently constructs the bicyclic framework in a single, domino operation. nih.gov

4 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is one of the most powerful and widely used methods for constructing five-membered heterocyclic rings, including the pyrrolidine (B122466) core of the target molecule. acs.orgnih.gov This reaction class is characterized by its high efficiency, atom economy, and often high degree of regio- and stereocontrol. nih.govnih.gov

1 Azomethine Ylide Cycloadditions with Maleimides for Hexahydropyrrolo[3,4-c]pyrrole Formation

The reaction between an azomethine ylide and a dipolarophile, such as a maleimide, is a quintessential strategy for forming the hexahydropyrrolo[3,4-c]pyrrole skeleton. wikipedia.orgnih.gov Azomethine ylides are nitrogen-based 1,3-dipoles that can be generated in situ from various precursors, including the condensation of an α-amino acid with an aldehyde or ketone. nih.govwikipedia.org

In a typical three-component reaction, an isatin (B1672199), an α-amino acid (like proline), and a maleimide are reacted together. nih.gov The isatin and amino acid first condense to form an azomethine ylide, which is then immediately trapped by the maleimide in a [3+2] cycloaddition. nih.govmdpi.com This process constructs the pyrrolidine ring fused to the maleimide backbone, directly yielding the hexahydropyrrolo[3,4-c]pyrrole-dione core and creating up to four new stereocenters with high diastereoselectivity. wikipedia.orgnih.gov

2 Silver(I)-Catalyzed Synthesis of Pyrrolo[3,4-c]pyrrole-1,3-diones

Silver(I) salts have emerged as effective catalysts for various organic transformations, including the synthesis of pyrrole derivatives. bohrium.comresearchgate.net A notable application is the silver(I)-catalyzed tandem reaction for synthesizing multisubstituted pyrroles. acs.org This process combines a silver-catalyzed 1,3-dipolar cycloaddition to form a pyrroline (B1223166) (a dihydro-pyrrole) intermediate, which is then subjected to an oxidative dehydrogenative aromatization to yield the final pyrrole product. acs.org While this specific method leads to the aromatic pyrrole, the initial cycloaddition step forms the reduced heterocyclic core.

Another relevant silver-catalyzed method involves the cycloaddition of a vinylogous diazoester with a nitrile, facilitated by a catalytic amount of a silver(I) salt like silver(I) antimony hexafluoride, to produce di- and trisubstituted pyrroles. nih.gov These catalytic methods offer mild reaction conditions and demonstrate the utility of silver carbenoids in constructing heterocyclic systems. bohrium.comnih.gov

4 Regioselectivity and Stereoselectivity in Cycloaddition Processes

The stereochemical and regiochemical outcome of 1,3-dipolar cycloadditions is a critical aspect of their synthetic utility. acs.org These reactions are known for their high degree of control, which can be understood through several key principles.

Regioselectivity , the control of the orientation of the dipole and dipolarophile, is often governed by the electronic properties of the reactants, as explained by frontier molecular orbital (FMO) theory. acs.org The reaction proceeds through a transition state where the Highest Occupied Molecular Orbital (HOMO) of one component interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. acs.org The preferred regioisomer arises from the combination that involves the largest orbital coefficients on the interacting atoms. acs.orgnih.gov For polar reactions, the analysis of global electron density transfer (GEDT) and local nucleophilicity and electrophilicity indices can predict the outcome, with the most nucleophilic center of the dipole attacking the most electrophilic center of the dipolarophile. nih.govacs.org

Stereoselectivity in these reactions determines the relative configuration of the newly formed stereocenters.

Diastereoselectivity : The geometry of the azomethine ylide itself plays a crucial role. "W-shaped" and "U-shaped" ylides lead to syn (or cis) cycloaddition products, while "S-shaped" ylides result in anti (or trans) products. acs.orgwikipedia.org Furthermore, the approach of the dipolarophile can lead to either endo or exo products, with the endo isomer often being favored, similar to the Diels-Alder reaction. acs.org However, the final ratio can be influenced by steric hindrance, reaction temperature, and the presence of catalysts. mdpi.comacs.org

Enantioselectivity : When using prochiral substrates, achieving enantiocontrol is paramount. This is often accomplished by using chiral metal-ligand complexes as catalysts. nih.govmsu.edu These catalysts can create a chiral environment that favors the formation of one enantiomer over the other by blocking one enantiotopic face of the azomethine ylide during the cycloaddition. msu.edu

Table 2: Factors Influencing Selectivity in 1,3-Dipolar Cycloadditions

Selectivity Type Controlling Factors Outcome
Regioselectivity Frontier Molecular Orbitals (HOMO/LUMO overlap) acs.org, Local Nucleophilicity/Electrophilicity nih.gov Determines the orientation of addition (e.g., "ortho" vs. "meta" isomers).
Diastereoselectivity Ylide Geometry (W, U, S-shape) acs.orgwikipedia.org, Steric Hindrance, Catalyst msu.edu Determines relative stereochemistry (cis/trans and endo/exo).
Enantioselectivity Chiral Catalysts, Chiral Auxiliaries nih.govmsu.edu Favors the formation of one enantiomer over its mirror image.

Solid-Phase Synthetic Techniques

Solid-phase synthesis offers a powerful platform for the rapid generation of heterocyclic compound libraries. By anchoring substrates to a solid support, such as a resin, purification is simplified to mere filtration and washing, enabling high-throughput parallel synthesis.

A versatile combinatorial approach for the synthesis of various pyrrole-containing heterocyclic libraries has been developed utilizing a polystyrene-supported selenium resin. nih.govacs.org This method is advantageous due to the stability of the supported selenium species, reduced odor compared to solution-phase organoselenium chemistry, and a straightforward synthetic sequence. acs.orgnih.gov The strategy involves multiple steps, including electrophilic addition, 1,3-dipolar cycloaddition, N-acylation, and oxidation-elimination, to build complex molecular architectures on the solid support. nih.govacs.orgacs.org This technique has been successfully applied to generate libraries of 2,5-dihydro-1H-pyrroles and more complex fused systems like 1,4-dioxo-1,2,3,4,6,8a-hexahydropyrrolo[1,2-a]pyrazines. nih.govacs.org The use of organoselenium resins provides an efficient and practical pathway for preparing diverse, well-defined functional heterocyclic compounds, aligning with the principles of green chemistry. nih.gov

The primary advantages of using supported selenium resins in parallel synthesis are the high purities of the final products and the efficiency of the workflow. acs.org The solid-phase approach allows for the easy removal of excess reagents and by-products through simple washing steps, which is particularly beneficial for building libraries of compounds. acs.orgnih.gov This streamlined workup procedure makes the method highly suitable for parallel library construction, where multiple distinct products are synthesized simultaneously. acs.org Research has demonstrated that this methodology provides heterocyclic compounds in good yields and with high purity, which is crucial for their subsequent use in screening and drug discovery programs. nih.gov

Table 1: Key Features of Supported Selenium Resin Synthesis

FeatureDescriptionReference
Support Polystyrene-supported selenium resin acs.org
Advantages Low odor, good resin stability, high product purity acs.orgnih.gov
Synthetic Steps Electrophilic addition, cycloaddition, N-acylation, oxidation-elimination nih.govacs.org
Efficiency Straightforward sequence, easy workup, suitable for parallel libraries acs.orgnih.gov

Non-Classical Pyrrole Synthesis Routes for Pyrrolo-Annelated Structures

Beyond traditional methods, non-classical routes such as multicomponent reactions (MCRs) and consecutive cycloaddition-cyclization cascades have emerged as powerful tools for constructing pyrrolo-annelated structures. MCRs are particularly attractive due to their synthetic efficiency and atom economy, allowing for the formation of complex molecules in a single step from three or more starting materials. rsc.org Various MCR-based methodologies have been developed for synthesizing substituted pyrrole derivatives. orientjchem.orgorientjchem.org

An unprecedented and rapid synthesis of novel hexahydropyrrolo[3,4-b]pyrrole-fused quinolines has been achieved through a sequential [3+2] cycloaddition reaction. rsc.org This process involves the condensation of an α-amino acid methyl ester with 2-nitrobenzaldehyde (B1664092) to generate an ester-stabilized azomethine ylide. This ylide then reacts with a maleimide in a [3+2] cycloaddition to form the core hexahydropyrrolo[3,4-c]pyrrole structure. rsc.org Subsequent reduction of the nitro group is followed by an unusual transamidation reaction, leading to the final fused quinoline (B57606) product. rsc.org Isolation of the hexahydropyrrolo[3,4-c]pyrrole amide intermediate confirmed the proposed reaction pathway. rsc.org

Protecting Group Strategies in Hexahydropyrrolo[3,4-c]pyrrole Synthesis

The strategic use of protecting groups is fundamental in the multi-step synthesis of complex molecules like this compound. These groups mask reactive functional sites, typically the nitrogen atoms of the pyrrolidine rings, allowing for selective transformations at other positions of the molecule.

The tert-butoxycarbonyl (Boc) group is a widely used nitrogen-protecting group in organic synthesis, including for pyrrole and pyrrolidine derivatives. nih.gov Its popularity stems from its ease of introduction and its stability under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions. In the context of the hexahydropyrrolo[3,4-c]pyrrole scaffold, a Boc group can be installed on one or both of the nitrogen atoms, such as in trans-2-Boc-hexahydro-pyrrolo[3,4-c]pyrrole. jwpharmlab.com This protection strategy is crucial for enabling controlled, stepwise derivatization. For instance, the Boc-protected intermediate 2-(tert-butoxycarbonyl)-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-5-carboxylic acid serves as a versatile building block for further chemical modifications. scbt.com The presence of the Boc group allows for reactions to be performed on other parts of the molecule, such as the carboxylic acid group, without interference from the secondary amine. This strategy has been instrumental in the synthesis of complex molecules, including the antiviral agent ledipasvir, which incorporates a related N-Boc-protected spirocyclic proline analogue. mdpi.com

For applications where the unprotected bicyclic amine is required, particularly in aqueous media, it is often prepared and stored as a salt to improve stability and water solubility. The synthesis of this compound dihydrobromide provides a stable, crystalline solid that is readily handled. researchgate.netchemscene.com This salt form can be conveniently used in subsequent aqueous reactions by neutralizing it in situ to release the free base. A key application of this dihydrobromide salt is as a nucleophile in substitution reactions. For example, it has been used in the synthesis of quinolone antibacterial agents, where it displaces a fluorine atom on the quinolone core under basic conditions. researchgate.net The use of the dihydrobromide salt is advantageous in such settings, ensuring the compound's stability and availability for the reaction in an aqueous or polar solvent system. researchgate.net

Control of Stereochemistry in Hexahydropyrrolo[3,4-c]pyrrole Synthesis

The control of stereochemistry is a critical aspect of the synthesis of this compound and its derivatives, as the biological activity of these compounds is often dependent on their specific stereoisomeric form. Several strategies have been developed to achieve high levels of stereocontrol, including the use of chiral auxiliaries, substrate-controlled reactions, and asymmetric catalysis.

Chiral Auxiliaries:

A widely employed strategy for inducing asymmetry is the use of chiral auxiliaries. wikipedia.org These are stereogenic groups that are temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary can be removed. For example, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid derivative. wikipedia.org The chiral environment provided by the pseudoephedrine directs the stereoselective alkylation of the α-carbon. wikipedia.org Similarly, oxazolidinones and camphorsultam are effective chiral auxiliaries that can be used to control the stereochemistry of alkylation and aldol (B89426) reactions, which can be key steps in the synthesis of chiral building blocks for hexahydropyrrolo[3,4-c]pyrrole derivatives. wikipedia.org The use of proline and its derivatives as chiral synthons has also been a cornerstone in the synthesis of related pyrrolizidine (B1209537) and indolizidine alkaloids, highlighting the utility of naturally occurring chiral molecules in stereocontrolled synthesis. rsc.orgcapes.gov.br

Substrate-Controlled Synthesis:

In substrate-controlled synthesis, the existing stereocenters in the starting material dictate the stereochemistry of the newly formed stereocenters. A classic example is the intramolecular 1,3-dipolar cycloaddition reaction. The stereochemistry of the substituents on the tether connecting the dipole and the dipolarophile can effectively control the facial selectivity of the cycloaddition, leading to a specific diastereomer of the bicyclic product. nih.gov This approach has been successfully used in the stereoselective synthesis of a novel 2-aza-7-oxabicyclo[3.3.0]octane, a structural analogue of the hexahydropyrrolo[3,4-c]pyrrole core. nih.gov

Asymmetric Catalysis:

Asymmetric catalysis offers an efficient and atom-economical approach to stereoselective synthesis. This involves the use of a chiral catalyst to favor the formation of one enantiomer or diastereomer over the other. For instance, the asymmetric three-component 1,3-dipolar cycloaddition of dihydroisoquinolines, bromoacetates, and α,β-unsaturated pyrazole amides can be catalyzed by a chiral N,N'-dioxide-Y(OTf)₃ complex to produce hexahydropyrrolo-isoquinolines with excellent diastereo- and enantioselectivities. nih.gov Similarly, iridium-catalyzed intramolecular asymmetric allylic alkylation reactions have been used for the asymmetric dearomatization of pyrroles to generate spiro-2H-pyrrole derivatives with high enantiomeric excess. rsc.org These catalytic systems create a chiral environment that directs the approach of the reacting species, thereby controlling the stereochemical outcome of the reaction.

The following table summarizes some research findings on the stereoselective synthesis of hexahydropyrrolo[3,4-c]pyrrole analogues:

Starting MaterialsReaction TypeCatalyst/AuxiliaryProductStereoselectivityReference
3,4-Dihydroisoquinolines, bromoacetates, α,β-unsaturated pyrazole amidesThree-component 1,3-dipolar cycloadditionChiral N,N'-dioxide-Y(OTf)₃ complexHexahydropyrrolo-isoquinolinesExcellent diastereo- and enantioselectivities nih.gov
Allylic carbonate tethered pyrrolesIntramolecular asymmetric allylic alkylation[Ir(cod)Cl]₂ and BINOL-derived phosphoramidite (B1245037) ligandSpiro-2H-pyrrole derivativesUp to 96% ee rsc.org
α-Amino aldehydes, 1,3-bis(silyl)propenes[3+2] AnnulationChiral α-amino aldehydePyrrolidine derivativesStereoselective nih.gov
Secondary amino acids, aldehydesIntramolecular 1,3-dipolar cycloadditionNone (substrate control)Hexahydrochromenopyrrole analoguesStereoselective nih.gov
Diaminoketone bis-hydrochloride salt, NPP reagentDouble cyclizationNone (thermodynamic control)cis-fused Bicyclic nitro alcoholSingle diastereoisomer nih.gov

Role as Versatile Building Blocks in Pharmaceutical Development

The unique conformational constraints of the this compound core make it a valuable scaffold in drug design. It has been successfully employed as a bioisosteric replacement for other common rings, such as piperazine, to improve pharmacological properties. nih.gov

The hexahydropyrrolo[3,4-c]pyrrole framework serves as a key intermediate in the assembly of more complex molecular architectures. nih.gov Its synthesis can be achieved through methods like 1,3-dipolar cycloaddition reactions. semanticscholar.org This core structure provides a robust platform onto which various functional groups and pharmacophores can be appended, leading to diverse compound libraries. For instance, it has been used as a central scaffold to develop negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). nih.gov Researchers have also utilized it to create novel fused heterocyclic systems, such as 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivatives, by reacting it with α-haloketones in green solvents like subcritical water. semanticscholar.orgresearchgate.net

The inherent structural features of the this compound scaffold have made it a successful precursor for a variety of biologically active compounds. Its utility has been demonstrated in the generation of ligands for several G protein-coupled receptors (GPCRs) and ion channels. nih.gov Notable examples include the development of potent antagonists for the C-C chemokine receptor type 5 (CCR5), which is a crucial co-receptor for HIV entry into host cells. nih.gov Furthermore, this scaffold has been integral to the creation of potent and selective modulators for central nervous system (CNS) targets, including the mGlu1 receptor and nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov

Applications in Neurological Disorder Research

The rigid nature of the hexahydropyrrolo[3,4-c]pyrrole ring system makes it an excellent scaffold for designing ligands that can fit into the specific binding pockets of CNS receptors, which are often implicated in neurological diseases.

The this compound chemotype has been effectively used to design drug-like small molecules that interact with key CNS targets. nih.gov It often serves as an isosteric replacement for a piperazine ring, a common moiety in CNS-active compounds. nih.gov This strategy has led to the development of selective negative allosteric modulators for the mGlu1 receptor, which is involved in synaptic plasticity and is a target for disorders like anxiety and chronic pain. nih.gov Additionally, derivatives have been synthesized as agonists for the α7 nicotinic acetylcholine receptor, a target implicated in cognitive processes and investigated for conditions like Alzheimer's disease and schizophrenia. nih.govnih.gov

Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govfrontiersin.org While direct AChE inhibitors based on the this compound core are not prominently documented, structurally related fused pyrrole systems have proven to be highly effective.

A key example is the development of hexahydrochromeno[4,3-b]pyrrole derivatives. nih.govacs.org Researchers designed these molecules by noting that the core structure is reminiscent of the hexahydropyrrolo[2,3-b]indole nucleus of physostigmine (B191203), a well-known natural AChE inhibitor. nih.govacs.org By incorporating a carbamate (B1207046) group, which is a key feature of physostigmine, they created potent inhibitors of human AChE. nih.gov One such derivative, a 6-carbamate, was found to be nearly as potent as physostigmine itself. nih.govacs.org This research highlights how fused pyrrolidine-containing scaffolds can serve as effective platforms for designing new AChE inhibitors. nih.gov

Exploration as Novel Therapeutic Agents

The versatility of the this compound scaffold has prompted its exploration in diverse therapeutic areas beyond the CNS.

Starting from a high-throughput screening lead, medicinal chemists developed a novel series of CCR5 antagonists based on the hexahydropyrrolo[3,4-c]pyrrole template. nih.gov These compounds function as HIV fusion inhibitors and were optimized to improve their pharmacokinetic profiles. nih.gov

In another line of research, scientists synthesized a series of novel 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles and evaluated their antimicrobial properties. semanticscholar.orgresearchgate.net The synthesized compounds displayed moderate activity against various bacterial and fungal strains and also exhibited antimycobacterial activity against Mycobacterium tuberculosis. semanticscholar.org This suggests potential applications in developing new anti-infective agents.

The table below summarizes the activity of selected derivatives.

Compound Class/DerivativeTarget/ActivityFindingsReference
Octahydropyrrolo[3,4-c]pyrrole (B1259266) DerivativemGlu1 Negative Allosteric ModulatorReplacement of a piperazine ring with the octahydropyrrolo[3,4-c]pyrrole scaffold afforded a compound (8) with a human mGlu1 IC50 of 60 nM, over seven times more potent than the initial hit. nih.gov
Hexahydropyrrolo[3,4-c]pyrrole BenzamideCCR5 AntagonistA novel series of potent CCR5 antagonists were developed as potential anti-HIV agents. nih.gov
2-(5-[11C]methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-xanthene-9-oneα7 Nicotinic Acetylcholine Receptor AgonistDeveloped as a PET imaging agent for studying α7 nAChR in the brain, relevant to neuropsychiatric disorders. nih.gov
2-(Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole DerivativesAntimycobacterial ActivityCompounds exhibited activity against M. tuberculosis H37Rv with MIC values ranging from 7.81 to 62.5 µg/mL. semanticscholar.org
1-methyl-1,2,3,3a,4,9b-hexahydrochromeno(4,3-b)pyrrol-6-yl N-methylcarbamateAcetylcholinesterase (AChE) InhibitorThis related fused-ring system showed potency against human AChE nearly equal to that of physostigmine. nih.gov

Interaction with Specific Biological Pathways

Derivatives of the this compound core have been shown to modulate several key biological pathways implicated in disease. Their ability to serve as scaffolds for potent and selective ligands has led to the exploration of their effects on pathways involved in inflammation, cancer, and neurological disorders.

One notable area of investigation involves their role as CCR5 antagonists. The C-C chemokine receptor type 5 (CCR5) is a critical pathway for HIV entry into host cells. A series of novel CCR5 antagonists based on the hexahydropyrrolo[3,4-c]pyrrole template were developed, demonstrating the utility of this scaffold in creating HIV fusion inhibitors. nih.gov

Furthermore, this heterocyclic system has been incorporated into molecules targeting protein kinases, which are crucial regulators of cell signaling pathways. For instance, derivatives have been optimized as inhibitors of Aurora kinases, which play a key role in mitosis. Inhibition of these kinases can disrupt cell division, a vital process in cancer progression. nih.gov The interaction with such fundamental cellular processes highlights the therapeutic potential of this class of compounds.

Agonists of Serotonin (B10506) (5-HT) Receptors

The serotonin (5-HT) receptor system is a complex family of receptors that mediates a vast array of physiological and psychological processes. tocris.comguidetopharmacology.org While research has identified pyrrolo-azepine derivatives as potent 5-HT2 receptor antagonists, a specific isomeric pyrrolo[3,4-c]azepine derivative showed only weak activity. nih.govresearchgate.net This suggests that the specific arrangement of the fused ring system is critical for potent interaction with serotonin receptors. Although direct agonists based on the this compound scaffold were not prominently featured in the search results, the structural similarity to other 5-HT receptor ligands indicates a potential area for future drug design and discovery.

Analgesic Agents

The quest for new and effective pain management therapies has led to the exploration of various molecular targets. One such target is the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), which is involved in the pain sensory system. nih.gov Researchers have successfully designed and synthesized a potent, non-peptide agonist of the NOP receptor based on a complex molecule that incorporates the this compound moiety. nih.gov This compound, {1-[4-(2-{hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl}-1H-benzimidazol-1-yl)piperidin-1-yl]cyclooctyl}methanol, has demonstrated analgesic properties in preclinical models of neuropathic pain, underscoring the value of this heterocyclic core in the development of novel pain therapeutics. nih.gov

Selective PARP-1 Inhibitors

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks. nih.govtargetedonc.com Inhibiting PARP-1 can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like BRCA mutations—a concept known as synthetic lethality. targetedonc.comresearchgate.net While first-generation PARP inhibitors target both PARP-1 and PARP-2, there is growing interest in developing selective PARP-1 inhibitors to potentially reduce toxicities associated with PARP-2 inhibition. nih.gov Although the search results did not identify specific this compound derivatives as selective PARP-1 inhibitors, the development of various small molecule inhibitors for this target suggests a potential avenue for future research utilizing this scaffold. nih.govresearchgate.netnih.gov

Flavivirus Inhibitors

Flaviviruses, a genus of RNA viruses, are responsible for a range of human diseases, including dengue fever, West Nile virus, and Zika virus. The viral nonstructural protein 3 (NS3), a helicase and protease, is a promising target for antiviral drug development. nih.govmdpi.com Research has identified pyrrolone derivatives, which share a core structure with hexahydropyrrolo[3,4-c]pyrrole, as inhibitors of the flavivirus NS3 protein.

One class of these inhibitors specifically targets the ATPase activity of the dengue virus (DENV) NS3. nih.gov These compounds, featuring a 4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one scaffold, were found to be specific inhibitors of DENV ATPase and did not inhibit the unwinding of RNA or the activity of the hepatitis C virus (HCV) helicase. nih.gov A particularly potent pyrrolone derivative demonstrated the ability to inhibit both DENV replicons and West Nile virus replication in cellular assays by 50% at a concentration of approximately 20 μM. nih.gov

Another group of flavivirus inhibitors includes benzothiazole (B30560) oligomers derived from the dye primuline. nih.gov An analog of the NIH molecular probe ML283 from this class showed potent inhibition of DENV NS3 with an IC₅₀ value of 500 nM and was also active against the DENV replicon. nih.gov Unlike the pyrrolone derivatives, these benzothiazole compounds also inhibited HCV helicase and the RNA unwinding activity of DENV NS3. nih.gov

The development of these inhibitors often begins with high-throughput screening of compound libraries to identify initial hits. researchgate.netresearchgate.net These hits are then optimized through medicinal chemistry efforts to improve their potency and selectivity. researchgate.net The identification of compounds that inhibit the NS3 helicase of multiple flaviviruses, such as DENV and West Nile virus, suggests the potential for developing broad-spectrum antiviral agents. researchgate.net

Potential in Cardiovascular Disease Therapy

Derivatives of pyrrole have been investigated for their potential in treating cardiovascular diseases. Some pyrrole-based compounds have shown promise as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory processes associated with conditions like cardiovascular disease. mdpi.com For instance, certain novel pyrrole derivatives and their cinnamic hybrids have been developed as dual inhibitors of COX-2 and lipoxygenase (LOX), both of which are key enzymes in pro-inflammatory pathways. mdpi.com The development of compounds with dual inhibitory activity could offer a more comprehensive approach to managing inflammation-related diseases.

Anti-stress Activity of Pyrrolo-isoxazole Derivatives

A series of 2,3-diphenyl-5-(naphthalen-1-yl)-4H-2,3,3a,5,6,6a-hexahydropyrrolo[3,4-d]isoxazole-4,6-dione derivatives have been synthesized and evaluated for their anti-stress properties. nih.gov These compounds were created through a 1,3-dipolar cycloaddition reaction. The resulting cis- and trans-isomers of a prototype compound were tested for their ability to counteract behavioral changes induced by immobilization stress in mice. nih.gov Both the cis-isomer (at 5 and 10 mg/kg) and the trans-isomer (at 10 mg/kg) were found to lessen the effects of acute stress. nih.gov This suggests that the pyrrolo-isoxazole scaffold could be a valuable starting point for the development of new anti-stress medications. nih.gov

Agrochemical Applications

Investigation of Insecticidal Efficacy of Pyrrole Derivatives

Several derivatives of pyrrole have demonstrated notable insecticidal properties, positioning them as potential agents for protecting stored grains. nih.govresearchgate.net A study evaluated the effectiveness of six new pyrrole derivatives against four major pests of stored products: Sitophilus oryzae (rice weevil), Rhyzopertha dominica (lesser grain borer), Tribolium confusum (confused flour beetle), and Ephestia kuehniella (Mediterranean flour moth). nih.govresearchgate.net These compounds were tested on wheat at concentrations of 0.1, 1, and 10 parts per million (ppm) over 7, 14, and 21 days. nih.govresearchgate.net

The effectiveness of these pyrrole derivatives was found to be dependent on the dose, duration of exposure, and the specific insect species and life stage being targeted. nih.govresearchgate.net For example, against adult S. oryzae, the highest mortality rate of 36.7% was achieved with compound 2a-syn at 10 ppm after 21 days. nih.gov Against R. dominica, compound 2f-syn at 10 ppm resulted in 50% mortality after 21 days. nih.gov The derivatives were less effective against adult T. confusum, with mortality not exceeding 16.7%. nih.gov However, for the larval stage of T. confusum, compound 3e at 10 ppm led to 62.2% mortality after 21 days. nih.gov For E. kuehniella larvae, compound 2a-syn at 10 ppm caused 57.8% mortality. nih.gov

Furthermore, all six pyrrole derivatives significantly hindered the emergence of offspring in S. oryzae. nih.gov These findings indicate that while these compounds may act slowly, they have a considerable toxic effect on key stored-product pests over time. researchgate.net

Table 1: Insecticidal Activity of Pyrrole Derivatives against Stored-Product Pests at 10 ppm after 21 Days

CompoundTarget PestLife StageMortality (%)
2a-synSitophilus oryzaeAdult36.7
2f-synSitophilus oryzaeAdult32.2
2f-antiSitophilus oryzaeAdult27.8
2f-synRhyzopertha dominicaAdult50.0
2a-synRhyzopertha dominicaAdult46.7
2f-antiRhyzopertha dominicaAdult41.1
2a-antiRhyzopertha dominicaAdult33.3
3eTribolium confusumLarva62.2
0665Tribolium confusumLarva55.6
2a-antiTribolium confusumLarva42.2
2a-synEphestia kuehniellaLarva57.8
2f-antiEphestia kuehniellaLarva43.3

Structure-Activity Relationship (SAR) Studies of Hexahydropyrrolo[3,4-c]pyrrole Analogues

Impact of Substituent Modification on Biological Profiles

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how chemical structure relates to biological activity. drugdesign.org For derivatives of the hexahydropyrrolo[3,4-c]pyrrole scaffold, SAR analyses have been crucial in identifying key structural features that influence their therapeutic potential.

In the context of flavivirus inhibitors, SAR studies have guided the optimization of pyrrolone derivatives. nih.gov These studies have shown that specific substitutions on the pyrrolone ring are critical for potent and selective inhibition of the DENV NS3 ATPase. nih.gov For instance, the presence of a 4-hydroxy group and a 3-(5-methylfuran-2-carbonyl) moiety on the 2H-pyrrol-5-one scaffold was found to be important for activity against DENV. nih.gov

In the development of insecticidal pyrrole derivatives, SAR studies have helped to elucidate the relationship between chemical structure and toxicity against different pest species. nih.gov Variations in substituents on the pyrrole ring can lead to significant differences in insecticidal potency and spectrum of activity. nih.govresearchgate.net For example, the type of thioether substituent (methylthio vs. benzylthio) and the stereochemistry (syn vs. anti) in the hexahydropyrrolo[3,4-c]pyrrole-1-carboxylate series were shown to affect mortality rates in stored-product pests. nih.gov

Analysis of Stereoisomeric Effects on Pharmacological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its pharmacological activity. For derivatives of the this compound core, the rigid, fused bicyclic structure gives rise to distinct stereoisomers, and the orientation of substituents on this scaffold can profoundly influence its interaction with biological targets. This section analyzes the effects of stereoisomerism on the pharmacological activity of these derivatives, drawing on findings from medicinal chemistry research.

The this compound scaffold, also known as octahydropyrrolo[3,4-c]pyrrole, can exist as two primary diastereomers: a cis isomer, where the two hydrogen atoms at the bridgehead positions (3a and 6a) are on the same side of the ring system, and a trans isomer, where they are on opposite sides. Each of these diastereomers is chiral and can exist as a pair of enantiomers ((3aR,6aR) and (3aS,6aS) for the cis isomer, and (3aR,6aS) and (3aS,6aR) for the trans isomer). The cis form also has an achiral meso compound. This stereochemical diversity is a key consideration in drug design, as different isomers can exhibit vastly different potencies, selectivities, and metabolic stabilities.

Research into the medicinal applications of this scaffold has consistently underscored the importance of controlling its stereochemistry to achieve desired biological effects. A patent for a series of this compound derivatives as histamine (B1213489) H4 receptor ligands explicitly notes that compounds with one or more asymmetric carbon atoms can exist as multiple stereoisomers. google.com It is a well-established principle in pharmacology that these different stereoisomers can possess distinct pharmacological profiles. google.com

A compelling example of the impact of the hexahydropyrrolo[3,4-c]pyrrole scaffold's stereochemistry is found in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 1 (mGlu1). In one study, the replacement of a piperazine ring in a lead compound with the this compound scaffold resulted in a more than seven-fold increase in potency against the human mGlu1 receptor. nih.gov This significant enhancement in activity strongly suggests that the specific three-dimensional structure of the hexahydropyrrolo[3,4-c]pyrrole core provides a more optimal orientation of substituents for binding to the allosteric site of the receptor. nih.gov The successful progression of a selective orexin-2 antagonist from this class of compounds into clinical trials for primary insomnia further highlights that a specific stereoisomer was likely identified as having the optimal combination of potency and pharmacokinetic properties. nih.gov

Further evidence for the necessity of a specific stereoisomer for potent and selective biological activity comes from the development of ligands for neuronal nicotinic acetylcholine receptors (nAChRs). For instance, 2-(5-methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-xanthene-9-one was developed as a highly potent and selective ligand for the α7 nAChR, with an IC₅₀ value of 11 nM. nih.gov The synthesis and evaluation of such a specific molecule for use in applications like positron emission tomography (PET) imaging implies that its particular stereoconfiguration is crucial for its selective recognition of the α7 nAChR binding site. nih.gov

Interactive Data Table: Stereoisomers of the this compound Scaffold

The table below illustrates the different stereoisomers of the parent this compound scaffold. The specific pharmacological activity is highly dependent on the substituents attached to this core.

DiastereomerEnantiomers/Meso FormChirality
cis(3aR,6aR) and (3aS,6aS)Chiral
cismeso-(3aR,6aS)Achiral
trans(3aR,6aS) and (3aS,6aR)Chiral

Advanced Characterization and Computational Analysis of 1,2,3,4,5,6 Hexahydropyrrolo 3,4 C Pyrrole Systems

Spectroscopic Methods for Structural Elucidation

Spectroscopy is the primary tool for determining the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information about the atomic connectivity and functional groups within the 1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole core.

NMR spectroscopy is arguably the most powerful method for elucidating the structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.

Detailed Research Findings: For the symmetrical, unsubstituted this compound, the structure dictates a relatively simple NMR spectrum. The molecule contains three distinct types of protons: those on the bridgehead carbons (C3a and C6a), the methylene (B1212753) protons of the rings (C1, C3, C4, C6), and the protons on the nitrogen atoms (N-H).

¹H NMR: The protons attached to carbons adjacent to the nitrogen atoms are expected to be deshielded and typically appear in the 2.3-3.0 ppm range. libretexts.org The bridgehead protons would likely resonate in a similar or slightly downfield region. The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration, typically appearing between 0.5 and 5.0 ppm. libretexts.orglibretexts.org In deuterated solvents like D₂O, the N-H proton signal would disappear due to hydrogen-deuterium exchange, which can be a useful diagnostic tool. libretexts.org

¹³C NMR: Due to the molecule's symmetry, only three signals are expected. The methylene carbons (C1, C3, C4, C6) adjacent to the nitrogen atoms would appear in the aliphatic amine region, typically between 30-50 ppm. The bridgehead carbons (C3a, C6a) would also be found in this region but may be shifted slightly depending on the ring strain and geometry.

Analysis Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment
¹H NMR~2.8 - 3.2MultipletCH₂ (C1, C3, C4, C6)
¹H NMR~3.0 - 3.5MultipletCH (C3a, C6a)
¹H NMR1.0 - 4.0Broad SingletNH (N2, N5)
¹³C NMR~45 - 55-CH₂ (C1, C3, C4, C6)
¹³C NMR~50 - 60-CH (C3a, C6a)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and elemental formula.

Detailed Research Findings: For this compound (C₆H₁₀N₂), the molecular weight is 110.16 g/mol . chemicalbook.com According to the "nitrogen rule," a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent for this compound. libretexts.orglibretexts.org

In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺˙) would be observed at m/z = 110. The predominant fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu For this bicyclic system, fragmentation would likely involve the loss of alkyl radicals following ring opening, leading to a series of fragment ions. The complex fragmentation patterns of bicyclic alkanes often involve the loss of ethylene (B1197577) (28 Da) after the initial ring opening. youtube.com

m/z Value Proposed Fragment Significance
110[C₆H₁₀N₂]⁺˙Molecular Ion (M⁺)
81[C₅H₇N]⁺M - CH₂NH (α-cleavage and rearrangement)
68[C₄H₆N]⁺Common fragment from pyrrolidine (B122466) ring cleavage
43[C₂H₅N]⁺Fragment from ring cleavage

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Detailed Research Findings: As a saturated bicyclic secondary amine, the IR spectrum of this compound is characterized by specific vibrational modes.

N-H Stretch: Secondary amines typically show a single, weak to medium absorption band in the range of 3350-3310 cm⁻¹. spectroscopyonline.comorgchemboulder.com This distinguishes them from primary amines, which show two bands in this region.

C-H Stretch: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.

N-H Bend/Wag: A characteristic broad, strong absorption due to N-H wagging is expected in the 910-665 cm⁻¹ region. orgchemboulder.com

C-N Stretch: The C-N stretching vibration for aliphatic amines appears in the 1250-1020 cm⁻¹ range. orgchemboulder.com

Frequency Range (cm⁻¹) Vibration Type Functional Group
3350 - 3310N-H StretchSecondary Amine
2960 - 2850C-H StretchAlkane (CH, CH₂)
1250 - 1020C-N StretchAliphatic Amine
910 - 665N-H WagSecondary Amine

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are indispensable for separating components of a mixture, assessing purity, and monitoring the progress of a chemical reaction.

HPLC and UPLC are powerful analytical techniques used to separate, identify, and quantify components in a mixture. UPLC uses smaller stationary phase particles, allowing for higher resolution, faster run times, and greater sensitivity compared to traditional HPLC. nih.gov

Detailed Research Findings: The analysis of aliphatic amines like this compound presents a challenge as they lack a strong UV chromophore. Therefore, derivatization is often required for sensitive detection by UV or fluorescence detectors. thermofisher.com Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used to create stable, highly detectable derivatives. thermofisher.com

Alternatively, detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or by coupling the liquid chromatograph to a mass spectrometer (LC-MS), which does not require a chromophore. mdpi.com The separation is typically performed using reversed-phase chromatography.

Parameter Typical Condition Rationale/Reference
Column Reversed-phase C18 or C8 (e.g., Acclaim™ PA2)Standard for separating a wide range of organic molecules, including derivatized amines. thermofisher.com
Mobile Phase A: Acetonitrile (B52724) or MethanolB: Aqueous buffer (e.g., phosphate (B84403) or acetate)Common eluents for reversed-phase chromatography. A buffer controls the ionization state of the amine. thermofisher.comnih.gov
Elution GradientOften required to resolve components in complex mixtures and improve peak shape.
Detector UV/Fluorescence (post-derivatization) or MS, ELSDProvides high sensitivity for derivatized amines or universal detection for underivatized compounds. thermofisher.commdpi.com

TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction by separating the starting materials, intermediates, and products.

Detailed Research Findings: For monitoring reactions involving the polar, aliphatic this compound, a polar stationary phase like silica (B1680970) gel is appropriate. ceon.rs The choice of mobile phase (eluent) is critical for achieving good separation. A relatively polar solvent system is needed to move the polar amine up the plate. A common strategy is to use a mixture of a moderately polar solvent (e.g., ethyl acetate (B1210297) or chloroform) and a more polar solvent (e.g., methanol), often with a small amount of a modifier like triethylamine (B128534) or aqueous ammonia (B1221849) to prevent the basic amine from tailing on the acidic silica gel. ceon.rs

Since the compound lacks a UV chromophore, visualization cannot be achieved with a standard 254 nm UV lamp. Instead, chemical staining is required. Iodine vapor is a common non-destructive method, while a potassium permanganate (B83412) (KMnO₄) stain or p-anisaldehyde stain are effective destructive methods for visualizing amines. researchgate.net

Parameter Typical Condition Rationale/Reference
Stationary Phase Silica gel 60 F₂₅₄Standard polar stationary phase for TLC. ceon.rs
Mobile Phase Dichloromethane:Methanol (e.g., 9:1) + 1% NH₄OHA polar solvent system to elute the polar amine. The basic modifier prevents peak tailing. ceon.rs
Visualization Iodine vapor, Potassium permanganate (KMnO₄) stainRequired for non-UV-active compounds. KMnO₄ reacts with the amine functional group. researchgate.net
Rf Value Dependent on exact mobile phase compositionThe retention factor (Rf) is used to track the compound's position relative to the solvent front.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional structure of molecules. nih.gov For derivatives of the this compound system, which contains multiple stereogenic centers, this technique is indispensable for establishing not only the relative configuration of atoms but also the absolute stereochemistry and the preferred solid-state conformation. nih.govresearchgate.net

The process involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density distribution within the crystal, allowing for the precise mapping of atomic positions. thieme-connect.de While a routine diffraction experiment readily yields the relative configuration of stereocenters, determining the absolute configuration requires the phenomenon of anomalous dispersion. nih.govthieme-connect.de This effect is more pronounced when heavier atoms (typically with an atomic number greater than 8) are present in the structure, making derivatives containing elements like bromine or chlorine particularly suitable for this analysis. researchgate.netthieme-connect.de The Flack parameter is a critical value derived from the diffraction data that is used to confidently establish the absolute stereochemistry of a chiral molecule. soton.ac.uk

Beyond stereochemistry, X-ray data provides invaluable insights into the conformation of the bicyclic ring system, including bond lengths, bond angles, and torsional angles. This information is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding patterns, which can influence the material's physical properties. kuleuven.be The structural data obtained serves as a benchmark for validating the results of computational modeling studies. researchgate.net

Table 1: Key Applications of X-ray Crystallography for Hexahydropyrrolo[3,4-c]pyrrole Systems
ApplicationDescriptionKey Parameter/TechniqueReference
Relative ConfigurationDetermination of the spatial arrangement of atoms relative to one another.Analysis of diffraction pattern and electron density maps. nih.gov
Absolute StereochemistryAssignment of the absolute configuration (R/S) at each chiral center.Anomalous dispersion, Flack parameter refinement. researchgate.net, thieme-connect.de, soton.ac.uk
Conformational AnalysisElucidation of the precise solid-state shape of the molecule, including ring puckering and substituent orientation.Measurement of bond lengths, bond angles, and dihedral angles. nih.gov
Intermolecular InteractionsIdentification of non-covalent interactions like hydrogen bonds and π-stacking in the crystal lattice.Analysis of crystal packing diagrams. kuleuven.be

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are essential tools that complement experimental data, providing deeper insight into the structural, electronic, and energetic properties of this compound systems. These methods allow for the study of structures that may be difficult to crystallize and for the prediction of properties that guide synthetic efforts. ijpsonline.com

Semi-empirical molecular orbital methods, such as PM3 (Parametrized Model 3), offer a computationally inexpensive way to perform initial explorations of molecular systems. While less accurate than higher-level ab initio or DFT methods, PM3 is useful for rapid conformational searches on the flexible hexahydropyrrolo[3,4-c]pyrrole ring system to identify a broad range of possible low-energy structures. These initial geometries can then serve as starting points for more rigorous and computationally demanding calculations.

Density Functional Theory (DFT) has become a powerful and widely used tool in quantum chemistry for investigating the electronic structure of molecules. researchgate.net The B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311+G(d,p), represents a robust level of theory for obtaining accurate predictions of geometries, energies, and electronic properties for organic molecules. researchgate.netnih.gov

In the context of hexahydropyrrolo[3,4-c]pyrrole derivatives, DFT calculations are employed to:

Optimize molecular geometries to find the lowest energy conformations.

Calculate vibrational frequencies to confirm that optimized structures correspond to energy minima and to simulate theoretical IR spectra.

Predict NMR chemical shifts, which, when compared with experimental data, can help confirm proposed structures. uantwerpen.be

Determine electronic properties such as dipole moments and charge distributions.

The close agreement often observed between DFT-calculated geometries and those determined by X-ray crystallography lends a high degree of confidence to the computational models. researchgate.net

The non-aromatic, saturated rings of the this compound core allow for significant conformational flexibility. Computational conformational analysis is used to map the potential energy surface of the molecule, identifying stable anti and syn conformers and the energy barriers for interconversion between them. cwu.edu

Once stable conformers are identified, DFT calculations are used to probe their electronic properties. A key focus is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the kinetic stability, chemical reactivity, and the electronic transition properties of the molecule. researchgate.net A smaller gap generally suggests higher reactivity and a tendency to absorb light at longer wavelengths.

Table 2: Predicted Electronic Properties of a Model Pyrrole (B145914) System via DFT
PropertySignificanceTypical Calculation MethodReference
HOMO EnergyIndicates electron-donating ability (ionization potential).DFT (e.g., B3LYP/6-311+G(d,p)) researchgate.net
LUMO EnergyIndicates electron-accepting ability (electron affinity).DFT (e.g., B3LYP/6-311+G(d,p)) researchgate.net
HOMO-LUMO GapRelates to chemical reactivity and electronic transitions.Energy(LUMO) - Energy(HOMO)
Molecular Electrostatic Potential (MEP)Maps charge distribution, identifying sites for electrophilic and nucleophilic attack.DFT Calculation researchgate.net

The true power of advanced characterization and computational modeling lies in their integration with Structure-Activity Relationship (SAR) studies. rutgers.edu SAR aims to correlate the specific structural features of a molecule with its biological activity or material properties. researchgate.net

By combining experimental structural data from X-ray crystallography with calculated electronic and conformational properties, researchers can build comprehensive models to understand why certain derivatives of this compound exhibit desired activities. For instance, in drug discovery, understanding the precise 3D shape and electrostatic potential of a lead compound that antagonizes a receptor like CCR5 allows for the rational design of new analogues with improved potency and selectivity. researchgate.net Computational tools like molecular docking can simulate how a derivative fits into a biological target's binding site, and QSAR (Quantitative Structure-Activity Relationship) models can be developed to predict the activity of yet-to-be-synthesized compounds. ijpsonline.com This integrated approach accelerates the optimization process, moving from initial hits to potent lead compounds in a more efficient, hypothesis-driven manner. rutgers.edu

Applications of 1,2,3,4,5,6 Hexahydropyrrolo 3,4 C Pyrrole Derivatives in Materials Science

Formulation of Advanced Polymeric Materials with Enhanced Properties

The unique electron-deficient nature of the diketopyrrolopyrrole (DPP) core makes it a valuable building block for creating donor-acceptor (D-A) conjugated polymers. frontiersin.org This structural motif is instrumental in developing polymeric materials with enhanced properties suitable for various electronic applications.

The incorporation of DPP units into polymer backbones leads to materials with high charge carrier mobility and good thermal and photostability. frontiersin.org The strong intermolecular π-π stacking and hydrogen bonding capabilities of the DPP moiety contribute to ordered molecular packing in the solid state, which is beneficial for efficient charge transport. frontiersin.orghw.ac.uk

A significant challenge with DPP pigments is their poor solubility, which hinders their processing for device fabrication. nih.gov This is typically overcome by introducing alkyl chains to the nitrogen atoms of the pyrrole (B145914) rings. This modification improves solubility, making the resulting polymers solution-processable, a key requirement for manufacturing techniques like spin-coating and printing of electronic devices. nih.govwikipedia.org

Researchers have explored various isomers of the DPP core to tune the properties of the resulting polymers. For instance, copolymers constructed using pyrrolo[3,4-c]pyrrole-1,3-dione (1,3-DPP), an isomer of the more common 1,4-DPP, have been shown to exhibit significantly different optoelectronic properties. Polymers based on 1,3-DPP demonstrated higher Lowest Unoccupied Molecular Orbital (LUMO) levels (around -3.5 eV) compared to their 1,4-DPP counterparts. rsc.org These polymers showed promising p-channel charge transport with hole mobilities reaching up to 0.013 cm² V⁻¹ s⁻¹ in organic thin-film transistors (OTFTs). rsc.org

The properties of DPP-based polymers can be further fine-tuned by copolymerizing them with various electron-donating units. For example, new polymers containing N-alkyl-2,5-di(2-thienyl)pyrrole (TPT) derivatives have been synthesized to modulate their opto-electrical characteristics. researchgate.netrsc.org The introduction of electron-withdrawing substituents to the polymer backbone can significantly alter the band gap and energy levels of the material. researchgate.netrsc.org

Table 1: Properties of Pyrrolo[3,4-c]pyrrole-1,4-dione (DKPP)-based Polymers with Different Substituents

PolymerSubstituent GroupBand Gap (eV)HOMO Level (eV)LUMO Level (eV)
P(DKPP-TPTH)Hydrogen1.31-4.96-3.65
P(DKPP-TPTE)Ester1.42-5.24-3.82
P(DKPP-TPTA)Amide1.37-5.17-3.80
P(DKPP-TPTI)Imide1.37-5.35-3.98

Data sourced from opto-electrical studies on novel DKPP-based polymers. researchgate.netrsc.org

Development as Optoelectronic Materials and Pigments

Initially commercialized in the 1980s, diketopyrrolopyrrole (DPP) derivatives have become a vital class of high-performance pigments. frontiersin.orghw.ac.uk They are widely used in applications demanding high durability, such as automotive paints, inks, and plastics, due to their brilliant, saturated shades ranging from orange to reddish-violet and their excellent resistance to photodegradation. hw.ac.ukwikipedia.org The technical performance of these pigments is attributed to the strong intermolecular hydrogen bonding and π-π stacking interactions within their crystal lattice structure. hw.ac.uk

More recently, the focus has shifted towards the optoelectronic applications of DPP derivatives. Their strong electron-accepting character, high charge carrier mobility, and good stability make them ideal candidates for use in organic electronics. frontiersin.orgrsc.org These materials have been successfully incorporated into a range of devices, including:

Organic Field-Effect Transistors (OFETs): DPP-based materials are used as the semiconductor channel in OFETs. frontiersin.org The first thiophene-flanked DPP-based polymer semiconductor for OFETs, reported in 2008, exhibited a hole mobility of 0.1 cm² V⁻¹ s⁻¹. nih.gov

Organic Photovoltaics (OPVs): In organic solar cells, DPP derivatives function as electron-acceptor materials in the active layer, contributing to efficient light harvesting and charge separation. wikipedia.orgrsc.org Their strong absorption in the visible spectrum is a key advantage for this application.

Fluorescent Dyes and Sensors: Modified DPPs exhibit high fluorescence, and their emission wavelength can be tuned by altering the aromatic groups at the 3 and 6 positions of the core structure. wikipedia.org This property has been exploited in the development of fluorescent sensors and red-emitting materials for polymer light-emitting diodes. wikipedia.org

The optical and electronic properties of these materials can be systematically engineered. For example, introducing electron-donating groups like thiophene (B33073) or expanding the conjugated system can shift the emission wavelength to longer values. wikipedia.org Studies on various DPP-based polymers have demonstrated the ability to tune their absorption spectra and energy levels, which is crucial for optimizing device performance.

Table 2: Optoelectronic Properties of Selected Diketopyrrolopyrrole (DPP)-Based Polymers

PolymerMaximum Absorption (Film, nm)Optical Band Gap (Eg, eV)Application Highlight
P(DKPP-TPTH)7021.31Organic Solar Cells rsc.org
P(DKPP-TPTE)6551.42Organic Solar Cells rsc.org
P(DKPP-TPTA)6711.37Organic Solar Cells rsc.org
P(DKPP-TPTI)7001.37Organic Solar Cells rsc.org
1,3-DPP copolymerNot SpecifiedNot SpecifiedOrganic Thin-Film Transistors (Hole mobility ~0.013 cm² V⁻¹ s⁻¹) rsc.org

This table showcases the tunability of DPP-based polymers for optoelectronic applications. rsc.orgrsc.org

Future Directions and Emerging Research Avenues for 1,2,3,4,5,6 Hexahydropyrrolo 3,4 C Pyrrole

Development of More Sustainable and Atom-Economical Synthetic Pathways

The future of chemical synthesis is increasingly focused on green chemistry principles, emphasizing the reduction of waste and energy consumption. For the 1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole core, research is moving beyond traditional multi-step, low-yield methods towards more elegant and efficient strategies.

Sustainable Approaches: Future synthetic protocols are expected to leverage renewable starting materials and environmentally benign solvents. nih.gov An iridium-catalyzed pyrrole (B145914) synthesis that uses alcohols from renewable resources and eliminates hydrogen gas as the only byproduct exemplifies this trend. nih.gov Similarly, improving the synthesis of related structures like diketopyrrolopyrroles by replacing hazardous solvents with options like acetonitrile (B52724) reduces waste and simplifies purification. rsc.org These principles are directly applicable to developing greener routes to hexahydropyrrolo[3,4-c]pyrrole.

Atom Economy: Atom economy is a core concept in green chemistry that maximizes the incorporation of atoms from reactants into the final product. mdpi.com Syntheses starting from aziridines to build multi-substituted pyrroles are noted for being highly atom-economical, as all reactant atoms are integrated into the product with only the loss of a water molecule. mdpi.comnih.gov This approach, often catalyzed by simple Lewis or protic acids, avoids expensive and wasteful reagents. nih.govnih.gov The development of such one-pot, multicomponent reactions will be crucial for the large-scale and cost-effective production of hexahydropyrrolo[3,4-c]pyrrole derivatives. researchgate.netmdpi.comresearchgate.net

Table 1: Comparison of Synthetic Strategies for Pyrrole-Based Scaffolds

Synthetic StrategyKey FeaturesAdvantagesRelevant Research
Iridium-Catalyzed Deoxygenation Uses secondary alcohols and amino alcohols.Sustainable (renewable feedstocks), eliminates H₂ gas as byproduct. nih.govKempe, et al. nih.gov
Improved Diketopyrrolopyrrole Alkylation Replaces DMF/NMP with acetonitrile.Less toxic waste, lower reaction time/temp, easier purification. rsc.orgGornulja, et al. rsc.org
Aziridine Ring-Opening Regiospecific opening and intramolecular cyclization.Highly atom-economical, avoids expensive metal catalysts. mdpi.comnih.govHa, et al. mdpi.comnih.gov
Confined Space Catalysis Uses a self-assembled resorcinarene (B1253557) capsule.Organocatalyzed, excellent yields and selectivity, avoids poorly atom-economical reagents. nih.govPinalli, et al. nih.gov

Exploration of Novel Biological Targets and Undiscovered Therapeutic Potentials

The pyrrole nucleus is a cornerstone of many natural products and pharmaceuticals, exhibiting a vast range of biological activities. nih.govrsc.org Derivatives of the hexahydropyrrolo[3,4-c]pyrrole scaffold are poised to contribute new therapeutic agents as researchers explore novel biological targets.

The inherent structural diversity of pyrrole-containing compounds allows them to act as anticancer, anti-inflammatory, antiviral, and antibacterial agents. nih.govscitechnol.comnih.gov For instance, derivatives of the related pyrrolo[3,4-c]pyridine scaffold have shown potential in treating diseases of the nervous and immune systems, as well as antitumor and antiviral activities. mdpi.com The hexahydropyrrolo[3,4-c]pyrrole core has been specifically identified as a key component in novel CCR5 antagonists, which are important in HIV therapy. researchgate.net

Future research will likely focus on:

Targeting Protein-Protein Interactions: The rigid, conformationally constrained nature of the hexahydropyrrolo[3,4-c]pyrrole scaffold makes it an ideal template for designing inhibitors of challenging targets like protein-protein interactions.

Kinase Inhibitors: Many pyrrole-based compounds are effective kinase inhibitors, a crucial class of anticancer drugs. nih.govmdpi.com Exploring substitutions on the hexahydropyrrolo[3,4-c]pyrrole ring system could yield highly selective inhibitors for kinases implicated in various cancers.

Neurodegenerative Diseases: The ability of small molecule heterocycles to cross the blood-brain barrier is a key advantage. vulcanchem.com This makes the scaffold a promising starting point for developing agents against targets in Alzheimer's and Parkinson's disease. mdpi.com

Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antibacterial agents. mdpi.com The nitrogen-rich hexahydropyrrolo[3,4-c]pyrrole structure is a promising pharmacophore for developing novel antibiotics that may disrupt bacterial cell wall synthesis or other vital pathways. vulcanchem.commdpi.comnih.gov

Table 2: Investigated Therapeutic Applications of Pyrrole-Based Scaffolds

Therapeutic AreaSpecific Target/ApplicationScaffold ExampleReference
Antiviral CCR5 Antagonists (HIV)Hexahydropyrrolo[3,4-c]pyrrole researchgate.net
Anticancer Kinase Inhibitors (e.g., PI3Kγ, SYK)Pyrrolo[3,4-c]pyridine mdpi.com
Anti-inflammatory Carrageenan-induced paw edema modelPyrrole derivatives scitechnol.com
Neurodegenerative MAO-B/AChE Inhibitors (Alzheimer's)Pyrrole-based hydrazones mdpi.com
Antitubercular Mycobacterium tuberculosis H37Rv strain1H-pyrrolo[2,3-d]pyrimidine-1,2,3-triazoles nih.gov

Advanced Design and Functionalization for Next-Generation Materials

Beyond medicine, the pyrrole heterocycle is a vital component in materials science, found in catalysts, advanced polymers, and dyes. nih.govscispace.com The functionalization of the this compound core offers a pathway to novel materials with tailored electronic and physical properties.

The key to unlocking this potential lies in the strategic functionalization of the pyrrole ring. nih.gov Research is advancing beyond classical electrophilic substitutions to include metal-catalyzed C-H functionalization, radical-based methods, and photocatalysis, which allow for the introduction of a wider range of functional groups. nih.gov

Emerging applications include:

Organic Electronics: Pyrrole-based systems like 1,4-dihydropyrrolo[3,2-b]pyrroles are exceptionally electron-rich and exhibit tunable photophysical properties, making them promising for organic light-emitting diodes (OLEDs) and organic solar cells. nih.gov Functionalizing the hexahydropyrrolo[3,4-c]pyrrole scaffold could lead to new materials with controlled emission colors and Stokes shifts. nih.gov

Nanocomposites: Pyrrole-based compounds have been used to functionalize graphene layers, improving their dispersion in polymer matrices like natural rubber to create nanocomposites with enhanced strength and fracture resistance. mdpi.com The hexahydropyrrolo[3,4-c]pyrrole core could serve as a novel linker for creating advanced composite materials.

Surface Modification: The chemisorption of pyrrole onto silicon surfaces can effectively passivate them, an important process in semiconductor technology. researchgate.net The specific geometry of hexahydropyrrolo[3,4-c]pyrrole could offer unique modes of surface binding and functionalization.

Application of Artificial Intelligence and Machine Learning in Rational Compound Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. nih.gov These computational tools can dramatically accelerate the design-make-test-analyze cycle by predicting reaction outcomes, planning synthetic routes, and identifying promising drug candidates. nih.govrsc.org

For the this compound system, AI and ML can be applied in several impactful ways:

Synthesis Prediction: ML models are increasingly used for both forward-reaction prediction (predicting the product from reactants) and retrosynthesis (proposing a synthetic path to a target molecule). nih.gov This can help chemists devise more efficient routes to novel hexahydropyrrolo[3,4-c]pyrrole derivatives.

Property Prediction: ML algorithms, such as random forest models, have been successfully used to predict the properties and yield of nitrogen heterocycles in complex mixtures. researchgate.netnih.gov This approach can be adapted to predict the biological activity or material properties of new hexahydropyrrolo[3,4-c]pyrrole analogs, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net

Reaction Optimization: AI-driven platforms can use active learning frameworks to rapidly optimize reaction conditions (e.g., temperature, catalyst, solvent) to maximize yield and purity, reducing the time and resources spent on trial-and-error experimentation. nih.gov

Addressing Complex Stereochemical Challenges for Enantiopure Synthesis

The this compound scaffold possesses multiple stereocenters, making the synthesis of single, enantiomerically pure isomers a significant challenge. However, controlling this stereochemistry is critical, as different stereoisomers of a drug can have vastly different biological activities.

Future research will focus on developing highly stereoselective and enantiopure synthetic methods. Key strategies include:

Asymmetric Catalysis: The use of chiral catalysts to direct the formation of a specific stereoisomer is a powerful approach.

Intramolecular Cycloadditions: Methods like the 1,3-dipolar cycloaddition of azomethine ylides have proven effective for the stereospecific synthesis of related bicyclic pyrrolidine (B122466) systems. nih.govnih.gov In these reactions, a chiral auxiliary can guide the formation of a single diastereoisomer. nih.gov

Multicomponent Reactions: The development of one-pot multicomponent reactions that create several bonds and stereocenters in a single, highly controlled step is a major goal. nih.gov A domino reaction combining an Ugi reaction with a spontaneous enamine alkylation has been used to produce fused pyrrolopiperazines with complete diastereoselectivity. nih.gov

By mastering these stereochemical challenges, chemists will be able to synthesize specific, enantiopure versions of this compound derivatives, which is essential for developing safe and effective new medicines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole, and how do reaction conditions influence yield?

  • Methodological Answer : The core structure is typically synthesized via cyclization reactions. For example, intramolecular [3+2] cycloadditions of appropriately substituted pyrrolidine precursors under acidic or basic conditions (e.g., HCl or KOH) can yield the bicyclic framework . Key variables include solvent polarity (DMF vs. THF), temperature (80–120°C), and catalyst choice (e.g., Pd for cross-coupling steps). Yields range from 40–70%, with impurities often arising from incomplete ring closure or stereochemical scrambling .
Reaction Condition Yield (%) Common Byproducts
DMF, 100°C, HCl65Open-chain intermediates
THF, 80°C, KOH48Diastereomers

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of hexahydropyrrolo[3,4-c]pyrrole derivatives?

  • Methodological Answer : 1^1H/13^{13}C NMR and X-ray crystallography are critical. The bicyclic system’s rigid structure produces distinct coupling constants (e.g., J=810J = 8–10 Hz for axial protons) and NOE correlations to confirm stereochemistry . For example, the (3aR,6aS) configuration in octahydro-2-(3-pyridinyl)-pyrrolo[3,4-c]pyrrole was confirmed via X-ray, with bond angles deviating by <2° from computational models .

Advanced Research Questions

Q. How can enantioselective synthesis of hexahydropyrrolo[3,4-c]pyrrole derivatives be achieved, and what chiral catalysts show promise?

  • Methodological Answer : Asymmetric catalysis using chiral phosphine ligands (e.g., BINAP) or organocatalysts (e.g., proline derivatives) can induce enantioselectivity. For instance, Pd-catalyzed allylic alkylation with (R)-BINAP achieved 85% ee in a pyrrolo[3,4-c]pyrrole precursor . Computational modeling (DFT) helps predict transition-state geometries to optimize catalyst design .

Q. What biosynthetic pathways are proposed for related hexahydropyrrolo alkaloids, and how might they inform synthetic strategies?

  • Methodological Answer : Biosynthesis of hexahydropyrrolo[2,3-b]indole alkaloids involves tryptophan decarboxylation followed by Pictet-Spengler cyclization, suggesting analogous routes for pyrrolo[3,4-c]pyrrole derivatives . Key intermediates include iminium ions stabilized by electron-withdrawing groups (e.g., –NO2_2), which can be replicated in vitro using Lewis acids like BF3_3·OEt2_2 .

Q. How do computational studies (e.g., DFT, MD) predict the reactivity of hexahydropyrrolo[3,4-c]pyrrole in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations reveal that the N1 and N4 positions are most electrophilic due to partial positive charges (δ+=0.250.35\delta^+ = 0.25–0.35). Molecular dynamics (MD) simulations in polar solvents (water) show enhanced solvation at N1, favoring SN2 mechanisms at this site . Experimental validation with NaN3_3 demonstrated 90% substitution at N1 vs. <10% at N4 .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of pyrrolo[3,4-c]pyrrole hydroxamic acid derivatives?

  • Methodological Answer : Contradictions in IC50_{50} values (e.g., 2–50 µM for HDAC inhibition) may stem from assay conditions (e.g., pH, co-solvents) or stereochemical purity . Validate results via:

  • Dose-response curves with >95% enantiomeric excess (HPLC).
  • Control experiments using inactive enantiomers to rule out non-specific binding .

Methodological Resources

Q. What advanced purification techniques are recommended for isolating hexahydropyrrolo[3,4-c]pyrrole derivatives with high stereopurity?

  • Methodological Answer : Chiral stationary phase HPLC (CSP-HPLC) with cellulose tris(3,5-dimethylphenylcarbamate) resolves enantiomers effectively. For example, a hexane/isopropanol (90:10) mobile phase achieved baseline separation of (3aR,6aS) and (3aS,6aR) isomers in 15 minutes .

Safety & Compliance

Q. What safety protocols are critical when handling reactive intermediates in hexahydropyrrolo[3,4-c]pyrrole synthesis?

  • Methodological Answer : Follow the Chemical Hygiene Plan for labs (e.g., fume hood use for volatile amines, PPE for corrosive catalysts like AlCl3_3). Pre-reaction risk assessments (e.g., DSC for exothermic steps) are mandatory .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.